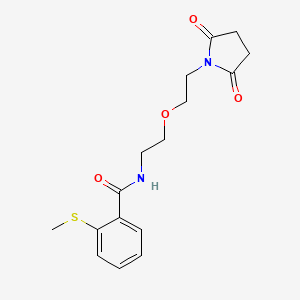

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-23-13-5-3-2-4-12(13)16(21)17-8-10-22-11-9-18-14(19)6-7-15(18)20/h2-5H,6-11H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECIVOUZDECOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(methylthio)benzamide is a synthetic compound that has been the focus of various studies due to its potential biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₈N₄O₅S

- Molecular Weight : 298.30 g/mol

- CAS Number : 2034202-40-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound Type | Activity | Target Organisms |

|---|---|---|

| Benzothiazole Derivatives | Antibacterial | S. aureus, E. coli |

| 2-Mercaptobenzothiazole Derivatives | Antifungal | Candida albicans, Saccharomyces cerevisiae |

2. Anti-inflammatory Effects

The compound is hypothesized to possess anti-inflammatory properties based on its structural similarities to known anti-inflammatory agents. Studies on related compounds have shown inhibition of pro-inflammatory cytokines, suggesting a potential mechanism of action for this compound .

3. Anticonvulsant Properties

Preliminary studies suggest that the compound may exhibit anticonvulsant activity by inhibiting calcium currents mediated by L-type channels. This mechanism is crucial in managing epilepsy and other seizure disorders .

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which could be relevant for metabolic regulation and neurotransmitter modulation .

- Receptor Binding : The potential for receptor binding interactions may contribute to its therapeutic effects, particularly in neurological contexts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The results indicated significant inhibitory zones against Staphylococcus aureus (MIC 6.12 μM) and moderate activity against E. coli (MIC 25 μM), supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives, revealing that compounds with similar structures significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that this compound may also exert similar effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Key Comparisons

Reactivity of the 2,5-Dioxopyrrolidin-1-yl Group

- The target compound’s ethoxyethyl linker provides flexibility and improved solubility compared to analogs with shorter or rigid linkers (e.g., ’s direct attachment). This flexibility may enhance binding efficiency in biological systems or reduce steric hindrance in conjugation reactions .

- In contrast, ’s hexyloxy-linked dioxopyrrolidinyl ester demonstrates higher hydrophobicity, which might limit aqueous solubility but improve membrane permeability .

Role of Sulfur-Containing Substituents

- The 2-(methylthio) group in the target compound is less sterically demanding than thiazole or thiophene rings (). This smaller substituent may reduce metabolic instability compared to bulkier heterocycles while maintaining electron-donating effects .

- Compounds in with thiazolylmethylthio groups show marked anticancer activity, suggesting that sulfur position and heterocycle integration critically influence bioactivity. The target’s methylthio group may offer a balance between potency and pharmacokinetics .

Preparation Methods

Thiolation of 2-Fluorobenzoic Acid

A practical route involves nucleophilic aromatic substitution of 2-fluorobenzoic acid with sodium thiomethoxide.

Procedure :

- 2-Fluorobenzoic acid (10 mmol) is dissolved in anhydrous dimethylformamide (20 mL).

- Sodium thiomethoxide (12 mmol) is added, and the mixture is heated to 80°C for 6 hours under nitrogen.

- After cooling, the solution is acidified with HCl (1M) to precipitate the product.

Yield : 85% after recrystallization from ethanol-water.

Characterization : - $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 12.8 (s, 1H, COOH), 7.85 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 7.50 (t, $$ J = 7.6 \, \text{Hz} $$, 1H), 7.40 (d, $$ J = 7.2 \, \text{Hz} $$, 1H), 2.45 (s, 3H, SCH$$3$$).

Preparation of 2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine

Synthesis of 2-(2-Hydroxyethoxy)ethylamine

Ethylene glycol diglycidyl ether is reacted with ammonia to form the primary amine:

- Ethylene glycol diglycidyl ether (5 mmol) is treated with aqueous ammonia (28%, 15 mL) at 50°C for 12 hours.

- The product is extracted with dichloromethane and purified via distillation.

Amide Bond Formation

Activation of 2-(Methylthio)benzoic Acid

The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Coupling with Amine Fragment

The activated ester is reacted with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine (5 mmol) in dichloromethane at 25°C for 12 hours.

Workup :

- The mixture is washed with saturated NaHCO$$3$$, brine, and dried over Na$$2$$SO$$_4$$.

- Purification via flash chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) yields the target compound.

Yield : 72%

Characterization : - $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 7.80 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 7.45 (t, $$ J = 7.6 \, \text{Hz} $$, 1H), 7.35 (d, $$ J = 7.2 \, \text{Hz} $$, 1H), 6.20 (br s, 1H, NH), 3.70–3.65 (m, 4H, OCH$$2$$CH$$2$$O), 3.50 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, NHCH$$2$$), 2.90 (s, 4H, pyrrolidinone CH$$2$$), 2.50 (s, 3H, SCH$$3$$).

- HRMS (ESI) : Calculated for C$${17}$$H$${23}$$N$$3$$O$$4$$S [M+H]$$^+$$: 382.1432; Found: 382.1429.

Optimization of Reaction Conditions

Solvent and Coupling Agent Screening

| Entry | Solvent | Coupling Agent | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | EDCI/HOBt | 72 |

| 2 | DMF | HATU | 68 |

| 3 | THF | DCC/DMAP | 65 |

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(methylthio)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone ring and subsequent coupling with functionalized ethoxyethyl and benzamide moieties. Key steps include:

- Activation of intermediates using coupling agents (e.g., carbodiimides) under inert atmospheres.

- Purification via column chromatography or recrystallization to isolate high-purity products .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side products, as seen in analogous compounds .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding binding modes with biological targets .

- NMR spectroscopy : Identifies proton environments (¹H NMR) and carbon frameworks (¹³C NMR), particularly useful for verifying the methylthio and ethoxyethyl substituents .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How should researchers handle this compound safely in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation risks .

- Avoid dust formation; work in a fume hood with adequate ventilation.

- Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .

Q. What methodologies ensure the compound’s purity and stability during storage?

- HPLC : Monitors purity (>95% threshold) and detects degradation products .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying humidity and temperature conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Functional group modifications : Systematically alter substituents (e.g., replacing methylthio with sulfonyl groups) to evaluate impact on bioactivity .

- Biological assays : Pair structural analogs with enzymatic inhibition assays (e.g., IC₅₀ determinations) to identify pharmacophores .

- Computational docking : Predict binding affinities using software like AutoDock or Schrödinger, validated by experimental data .

Q. How can contradictory bioactivity data from different assays be resolved?

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .

- Orthogonal validation : Use complementary techniques (e.g., SPR for binding kinetics and cell-based assays for functional activity) to cross-verify results .

Q. What strategies mitigate challenges in synthesizing derivatives with improved solubility?

- PEGylation : Introduce polyethylene glycol (PEG) chains to the ethoxyethyl linker to enhance aqueous solubility .

- Salt formation : Explore hydrochloride or sodium salts of the benzamide moiety without altering core reactivity .

Q. How can the compound’s stability in biological matrices be evaluated?

- Plasma stability assays : Incubate the compound in human or animal plasma at 37°C, followed by LC-MS quantification of intact compound over time .

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify degradation pathways .

Q. What computational tools predict metabolic pathways for this compound?

- CYP450 interaction models : Use tools like StarDrop or MetaSite to predict cytochrome P450-mediated metabolism .

- In silico metabolite prediction : Software such as GLORY or ADMET Predictor identifies likely Phase I/II metabolites .

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding in live cells .

- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells to establish specificity .

Methodological Notes

- Data interpretation : Cross-reference spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) with computational simulations to resolve ambiguities .

- Contradictory results : Prioritize peer-reviewed studies over preliminary data, and consider batch-to-batch variability in synthesis as a potential confounder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.